Regavirumab is a recombinant monoclonal antibody specifically designed to target the human cytomegalovirus (HCMV). This compound is utilized primarily in research settings to study the interactions between antibodies and viral pathogens. Regavirumab is classified as a biosimilar, indicating that it is similar to an existing biological product, with its efficacy and safety established through comparative studies.
Regavirumab is sourced from Invitrogen, a subsidiary of Thermo Fisher Scientific, which specializes in life sciences and offers various reagents and tools for biological research. The classification of Regavirumab as a monoclonal antibody places it within the broader category of therapeutic proteins used in immunology and virology. Its primary application revolves around research into viral infections, particularly those caused by HCMV.
The synthesis of Regavirumab involves several key steps typical of monoclonal antibody production:
The production process requires strict adherence to good manufacturing practices to ensure consistency and quality. The final product must undergo rigorous testing for purity, potency, and sterility before being made available for research purposes.
Regavirumab's molecular structure consists of two heavy chains and two light chains, forming a Y-shaped configuration typical of immunoglobulins. The specific binding sites are located at the tips of the Y, where variable regions allow for high specificity towards HCMV antigens.
The molecular weight of Regavirumab is approximately 150 kDa, which is standard for full-length human antibodies. The amino acid sequence and structural details can be further analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Regavirumab primarily functions through antigen-antibody interactions, which can lead to several downstream effects:
These reactions are critical for understanding how Regavirumab can be utilized in therapeutic contexts or research applications focused on viral pathogenesis.
Regavirumab operates by specifically binding to epitopes on the surface of HCMV. This binding inhibits the virus's ability to enter host cells and replicate. The mechanism involves:
Studies have shown that Regavirumab exhibits significant neutralizing activity against various strains of HCMV in vitro, demonstrating its potential effectiveness in therapeutic applications.
Regavirumab has several scientific uses, including:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2